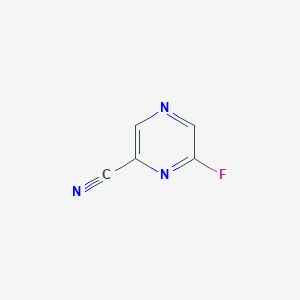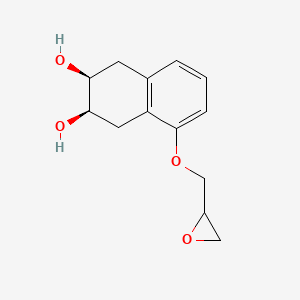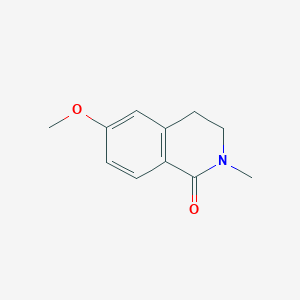
6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-MMIQ, is a heterocyclic compound belonging to the isoquinoline family. It is a colorless, crystalline solid with a molecular weight of 225.27 g/mol. 6-MMIQ has a wide range of applications in the fields of medicinal chemistry and biochemistry. It is used as a building block in the synthesis of various drugs, as a substrate for enzymes, and as a ligand for proteins. It also has potential applications in the field of cancer research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been a subject of interest in the synthesis of new derivatives and compounds. Chen Zhan-guo (2008) detailed a synthesis method, highlighting its utility in creating novel chemical structures with potential applications in various fields (Chen Zhan-guo, 2008).
- A new synthetic methodology by Berk Mujde et al. (2011) for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, showcases the compound’s significance in creating complex molecular frameworks (Berk Mujde et al., 2011).
Pharmacological Research
- Although information on drug use and dosage is excluded as per the requirements, it's important to note that the compound's derivatives have been studied for their chemical and relative pharmacological properties. A study conducted in 1942 by A. Hjort et al. explored such derivatives for their effects on blood pressure and respiration (A. Hjort et al., 1942).
Molecular Analysis and Imaging
- The compound has been used in studies focusing on molecular analysis and imaging techniques. For instance, a study by Y. Miyake et al. (2000) synthesized a potent poly (ADP-ribose) synthetase inhibitor for potential imaging of excessive activation of the enzyme by positron emission tomography (Y. Miyake et al., 2000).
Propiedades
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-5-8-7-9(14-2)3-4-10(8)11(12)13/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGGRTJLERIQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)
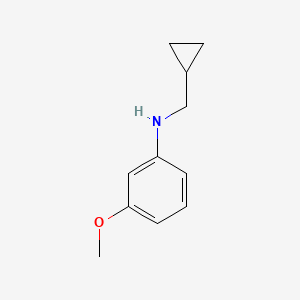

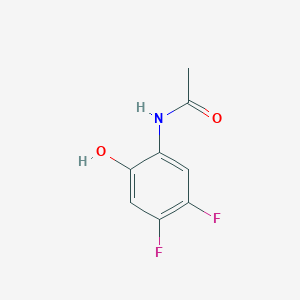
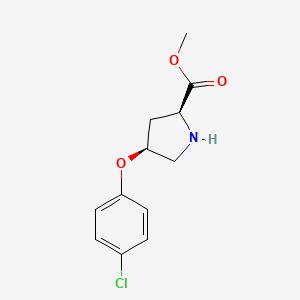
![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)
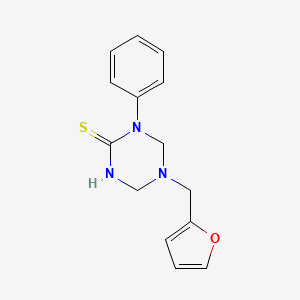
![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)
